molecular formula C25H27N3O3 B11450316 Cyclohexyl 4-(2-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cyclohexyl 4-(2-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B11450316
M. Wt: 417.5 g/mol
InChI Key: DFMZIOKBYICAGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexyl 4-(2-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound belonging to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of Cyclohexyl 4-(2-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of substituted phenols with acid chlorides followed by cyclodehydration can yield the desired benzimidazole derivatives . Industrial production methods often employ catalysts such as anhydrous aluminum chloride to facilitate these reactions .

Chemical Reactions Analysis

Cyclohexyl 4-(2-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has shown promise in several scientific research applications:

Mechanism of Action

The mechanism of action of Cyclohexyl 4-(2-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with molecular targets such as enzymes. For example, its COX-2 inhibitory activity is influenced by the nature and size of substituents on the benzimidazole ring . The compound binds to the active site of the enzyme, preventing the formation of pro-inflammatory mediators.

Comparison with Similar Compounds

Cyclohexyl 4-(2-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate can be compared with other benzimidazole derivatives:

The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C25H27N3O3

Molecular Weight

417.5 g/mol

IUPAC Name

cyclohexyl 4-(2-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C25H27N3O3/c1-16-22(24(29)31-17-10-4-3-5-11-17)23(18-12-6-9-15-21(18)30-2)28-20-14-8-7-13-19(20)27-25(28)26-16/h6-9,12-15,17,23H,3-5,10-11H2,1-2H3,(H,26,27)

InChI Key

DFMZIOKBYICAGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=CC=C4OC)C(=O)OC5CCCCC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.